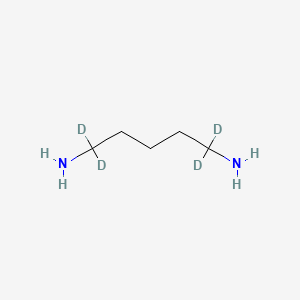

1,5-Pentane-1,1,5,5-D4-diamine

Description

Significance of Stable Isotope Labeling in Contemporary Chemical and Biological Sciences

Stable isotope labeling is a technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules. creative-proteomics.comwikipedia.orgcernobioscience.com This method allows researchers to track the movement and transformation of compounds within complex biological systems, chemical reactions, or environmental matrices. creative-proteomics.com Unlike radioactive isotopes, stable isotopes are not hazardous, making them suitable for a wide range of studies, including those involving human subjects. diagnosticsworldnews.com

The applications of stable isotope labeling are extensive and include:

Metabolic Research: Tracing the metabolic fate of nutrients and drugs within an organism. cernobioscience.comdiagnosticsworldnews.com

Proteomics: Quantifying changes in protein abundance between different samples using techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). cernobioscience.comwashington.eduwikipedia.org

Mechanistic Studies: Elucidating the step-by-step pathways of chemical reactions. symeres.com

Analytical Chemistry: Serving as internal standards for quantitative analysis in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgdiagnosticsworldnews.comsymeres.com

The Role of Deuterium Substitution in Modifying Molecular Behavior for Research Applications

The substitution of hydrogen with deuterium, its heavier isotope, can lead to significant changes in a molecule's physicochemical properties, a phenomenon known as the kinetic isotope effect (KIE). libretexts.orgwikipedia.org The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. libretexts.orgwikipedia.org This difference in bond energy can alter the rate of chemical reactions, particularly those where the breaking of a C-H bond is the rate-determining step. libretexts.orgwikipedia.org

This modification of molecular behavior is exploited in several research applications:

Mechanistic Elucidation: The magnitude of the KIE can provide valuable information about the transition state of a reaction. wikipedia.orgprinceton.edu

Drug Metabolism Studies: By replacing hydrogen atoms at metabolically vulnerable positions with deuterium, researchers can slow down the metabolic breakdown of a drug. symeres.commusechem.com This can lead to improved pharmacokinetic profiles, such as a longer half-life and reduced formation of toxic metabolites. nih.gov

Spectroscopy: The difference in mass between hydrogen and deuterium leads to distinct signals in mass spectrometry and altered vibrational frequencies in infrared spectroscopy, facilitating the tracking of deuterated molecules. wikipedia.orgajchem-a.com

Overview of 1,5-Pentane-1,1,5,5-D4-diamine as a Model Deuterated Aliphatic Diamine

This compound is a deuterated version of the naturally occurring aliphatic diamine, 1,5-pentanediamine. It serves as a valuable tool in various research contexts, particularly in the analysis of polyamines. chemicalbook.com

Chemical Nomenclature and Structural Specificity of Deuterium Placement

The systematic IUPAC name for this compound is 1,1,5,5-tetradeuteriopentane-1,5-diamine. nih.gov The designation "1,1,5,5-D4" specifies that four deuterium atoms are located on the first and fifth carbon atoms of the pentane (B18724) chain, with two deuterium atoms on each of these terminal carbons.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₀D₄N₂ |

| Molecular Weight | 106.20 g/mol nih.gov |

| Exact Mass | 106.140805439 Da nih.gov |

| IUPAC Name | 1,1,5,5-tetradeuteriopentane-1,5-diamine nih.gov |

| CAS Number | 95596-35-3 chemicalbook.comnih.gov |

| InChI Key | VHRGRCVQAFMJIZ-CQOLUAMGSA-N |

Contextual Relationship to Non-Deuterated Analogs (e.g., 1,5-Pentanediamine/Cadaverine) in Research

The non-deuterated counterpart of this compound is 1,5-pentanediamine, commonly known as cadaverine (B124047). pharmacompass.comnist.gov Cadaverine is a biogenic amine produced by the decarboxylation of the amino acid lysine (B10760008). creative-proteomics.comengineering.org.cn It plays a role in various biological processes in plants and animals, including growth, development, and stress response. engineering.org.cnnih.govtandfonline.com

In research, this compound is often used as an internal standard for the accurate quantification of cadaverine and other polyamines in biological samples. Its chemical behavior is nearly identical to cadaverine, but its increased mass allows it to be distinguished in mass spectrometric analyses. cernobioscience.com This enables precise measurement of the endogenous levels of these important biological molecules.

Table 2: Chemical and Physical Properties of 1,5-Pentanediamine (Cadaverine)

| Property | Value |

| Molecular Formula | C₅H₁₄N₂ pharmacompass.comnist.gov |

| Molecular Weight | 102.18 g/mol pharmacompass.com |

| Exact Mass | 102.115698455 g/mol pharmacompass.com |

| IUPAC Name | Pentane-1,5-diamine pharmacompass.com |

| Common Name | Cadaverine pharmacompass.com |

| CAS Number | 462-94-2 nist.gov |

Structure

3D Structure

Properties

IUPAC Name |

1,1,5,5-tetradeuteriopentane-1,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c6-4-2-1-3-5-7/h1-7H2/i4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRGRCVQAFMJIZ-CQOLUAMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCC([2H])([2H])N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Isotopic Enrichment Methodologies for 1,5 Pentane 1,1,5,5 D4 Diamine

Established Synthetic Routes for Deuterated Aliphatic Diamines

The synthesis of deuterated aliphatic diamines can be approached through several general strategies, primarily involving either the direct exchange of hydrogen for deuterium (B1214612) on an existing carbon framework or the construction of the molecule from already deuterated starting materials.

Deuteration via Hydrogen/Deuterium Exchange Reactions

Hydrogen-deuterium (H/D) exchange reactions represent a direct method for introducing deuterium into a molecule. wikipedia.org These reactions typically involve treating a substrate with a deuterium source, often in the presence of a catalyst.

Catalytic Systems:

Metal Catalysts: Platinum, palladium, and rhodium have been shown to catalyze H/D exchange on amines. mdpi.comnih.gov For instance, platinum on carbon (Pt/C) and palladium on carbon (Pd/C) have been used for the deuteration of arylamines in the presence of D₂O. mdpi.com

Acid/Base Catalysis: Deuterated acids, such as deuterated trifluoroacetic acid (CF₃COOD), can facilitate H/D exchange on aromatic amines and amides without the need for metal catalysts. nih.gov The exchange typically follows electrophilic aromatic substitution patterns. nih.gov Base-catalyzed exchange is also possible, particularly for protons alpha to a carbonyl group or other acidifying functionalities. google.com

Deuterium Sources: The most common and cost-effective deuterium source is heavy water (D₂O). mdpi.comuni-rostock.de Other sources include deuterium gas (D₂) and deuterated solvents. mdpi.com

The efficiency and selectivity of H/D exchange depend on the substrate's structure and the reaction conditions. For aliphatic amines, exchange at the C-H bonds adjacent (alpha) to the nitrogen can be challenging and may require specific catalytic systems. The conditions for exchange, such as temperature and pressure, can be harsh and may not be suitable for all substrates. wikipedia.org

Synthesis from Deuterated Precursors

A more controlled and often more efficient method for preparing specifically labeled compounds involves the use of deuterated starting materials. nih.govrsc.org This approach builds the target molecule with deuterium already incorporated at the desired positions.

Common Deuterated Precursors: A variety of simple deuterated building blocks are commercially available or can be synthesized. These include:

Deuterated water (D₂O) nih.govrsc.org

Deuterated methanol (B129727) (CD₃OD) nih.govrsc.org

Deuterated methyl iodide (CD₃I) nih.govrsc.org

Lithium aluminum deuteride (B1239839) (LiAlD₄) nih.govrsc.org

Synthetic Transformations: The synthesis of deuterated amines often relies on the reduction of nitrogen-containing functional groups using a deuterated reducing agent. For example, the reduction of nitriles, imines, and amides with LiAlD₄ is a common method for introducing deuterium at the carbon alpha to the nitrogen. nih.govrsc.org Another strategy involves the alkylation of amines with deuterated alkyl halides. nih.gov

A versatile approach for synthesizing amines selectively deuterated at the alpha and/or beta positions involves the reaction of ynamides with a combination of triflic acid and triethylsilane, where either the acid or the silane (B1218182) can be deuterated. nih.govrsc.org This method proceeds through a domino keteniminium/iminium activation sequence. rsc.org

Specific Methodologies for 1,5-Pentane-1,1,5,5-D4-diamine Preparation

The synthesis of this compound specifically requires the introduction of two deuterium atoms at each of the terminal carbon atoms (C1 and C5). This can be effectively achieved by the reduction of a dinitrile precursor.

A plausible synthetic route involves the following steps:

Starting Material: Glutarodinitrile (pentanedinitrile) serves as a suitable precursor.

Reduction: The dinitrile is reduced using a powerful deuterated reducing agent. Lithium aluminum deuteride (LiAlD₄) is a common choice for this transformation, as it efficiently reduces nitriles to amines while introducing deuterium atoms.

The reaction can be summarized as follows: NC-(CH₂)₃-CN + 2 LiAlD₄ → H₂N-CD₂-(CH₂)₃-CD₂-NH₂

This method offers high control over the position of deuteration, ensuring the formation of the desired 1,1,5,5-tetradeuterated product. Other synthetic approaches could involve the reductive amination of glutaraldehyde (B144438) with a deuterated amine source or the reaction of a 1,5-dihalo-pentane with a deuterated amine. However, the reduction of glutarodinitrile with LiAlD₄ is a direct and efficient strategy.

Isotopic Purity Assessment and Enrichment Verification Techniques

After synthesis, it is crucial to determine the isotopic purity of the deuterated compound, which is the percentage of molecules that contain the desired number of deuterium atoms at the specified locations.

Advanced Spectroscopic Methods for Deuterium Quantification

Spectroscopic techniques are powerful tools for quantifying the extent of deuteration.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a rapid and sensitive method for determining isotopic purity. nih.govresearchgate.net By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the distribution of isotopologues (molecules that differ only in their isotopic composition) can be determined. nih.gov Electrospray ionization (ESI) is a soft ionization technique often used for this purpose. nih.govresearchgate.net The relative abundance of the ions corresponding to the non-deuterated (D₀) and various deuterated species (D₁, D₂, etc.) allows for the calculation of the isotopic enrichment. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another essential technique for both confirming the position of deuteration and quantifying isotopic purity. rsc.orgrsc.org

¹H NMR: In ¹H NMR, the disappearance or reduction of a signal at a specific chemical shift indicates the replacement of a proton with a deuterium atom. Quantitative ¹H NMR can be used to determine isotopic abundance. nih.gov

²H NMR: ²H (Deuterium) NMR directly observes the deuterium nuclei, providing a clear signal for each deuterated site. nih.govacs.org The integration of these signals, often relative to a known internal standard, allows for precise quantification of deuterium content at each position. acs.org Combining ¹H and ²H NMR data can provide a highly accurate determination of isotopic abundance. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to detect the presence of C-D bonds, which have characteristic stretching frequencies that are different from C-H bonds. edpsciences.orgrsc.org The absorbance peak corresponding to the C-D stretch can be used for quantitative analysis, although it is generally less precise than MS or NMR for determining isotopic purity of complex molecules. edpsciences.org

Chromatographic Separation and Purity Determination

Chromatographic methods are essential for separating the deuterated product from any unreacted starting materials, byproducts, and its non-deuterated or partially deuterated counterparts.

Gas Chromatography (GC): GC can be used to separate isotopologues. nih.gov The retention times of deuterated compounds can differ from their protiated (non-deuterated) analogues. nih.govresearchgate.net This phenomenon, known as the chromatographic deuterium effect (CDE), can be exploited for separation. acs.org The choice of stationary phase is critical; polar stationary phases often show a normal isotope effect (heavier isotopologue elutes later), while nonpolar phases can exhibit an inverse isotope effect. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is also widely used for the purification and analysis of deuterated compounds. acs.org Similar to GC, a chromatographic deuterium effect can be observed in reverse-phase HPLC, where deuterated compounds often elute earlier than their non-deuterated counterparts. acs.org The separation can be optimized by careful selection of the stationary phase and mobile phase composition. acs.org Combining HPLC with a detector like a mass spectrometer (LC-MS) provides a powerful tool for both separation and identification of isotopologues. rsc.orgrsc.org

Advanced Analytical Applications of 1,5 Pentane 1,1,5,5 D4 Diamine in Chemical and Biological Systems

Application as an Internal Standard in Quantitative Mass Spectrometry

1,5-Pentane-1,1,5,5-D4-diamine, a stable isotope-labeled version of 1,5-pentanediamine (commonly known as cadaverine), serves a critical role in modern analytical chemistry. cdnisotopes.com Its primary application is as an internal standard for the precise quantification of its unlabeled counterpart and other related polyamines in complex biological and environmental samples using mass spectrometry. Because its chemical and physical properties are nearly identical to the native analyte, it co-elutes during chromatography and experiences similar behavior during sample extraction and ionization, but its increased mass allows it to be clearly distinguished by the mass spectrometer.

The development of robust and reliable analytical methods is fundamental for the accurate quantification of amines. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques employed for this purpose, with this compound being an ideal internal standard.

For LC-MS/MS methods, development begins with the optimization of mass spectrometer parameters. semanticscholar.org This involves selecting appropriate precursor and product ion transitions for both the target amine (e.g., cadaverine) and the deuterated internal standard in multiple reaction monitoring (MRM) mode. nih.gov The instrument source conditions, such as ion spray voltage, source temperature, and gas flows, are fine-tuned to achieve maximum sensitivity. semanticscholar.orgqub.ac.uk Chromatographic separation is then optimized by selecting a suitable column (e.g., HILIC or reversed-phase) and mobile phase to ensure the analyte and internal standard are separated from matrix interferences and have a stable retention time. semanticscholar.org

For GC-MS analysis, primary amines like cadaverine (B124047) can exhibit poor chromatographic behavior. Therefore, a derivatization step is often necessary to increase their volatility and thermal stability. dntb.gov.uacore.ac.uk Method development involves selecting an appropriate derivatizing agent, such as pentafluoropropionic anhydride (B1165640) (PFPA), and optimizing the reaction conditions (temperature, time, solvent) to ensure complete derivatization of both the analyte and the internal standard. dntb.gov.uacore.ac.uk

Once developed, the method undergoes rigorous validation to ensure it is fit for purpose. Validation assesses several key parameters as outlined by regulatory guidelines. nih.govscispace.com

Table 1: Key Parameters for Analytical Method Validation

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of the measured value to the true value, often assessed by analyzing spiked samples at different concentrations. | Recovery within 85-115% of the nominal value. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Measured as intra-day and inter-day variability. | Relative Standard Deviation (RSD) < 15%. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10:1; precision and accuracy criteria met. |

| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, and matrix components. | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw, short-term benchtop, long-term storage). | Analyte concentration remains within ±15% of the initial concentration. |

Biological samples such as plasma, urine, and tissue homogenates are considered complex matrices due to the presence of numerous endogenous compounds that can interfere with the analysis. A significant challenge in LC-MS/MS analysis is the "matrix effect," where co-eluting substances can either suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise results. lcms.cz

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective strategy to compensate for these effects. lcms.cz The SIL-IS is added to the sample at a known concentration at the beginning of the sample preparation process. Because it is chemically almost identical to the analyte, it experiences the same loss during extraction steps and the same degree of ionization suppression or enhancement in the mass spectrometer's source. lcms.cz

Quantification is based on the ratio of the analyte's peak area to the internal standard's peak area. By calculating this ratio, any variations introduced during the analytical process are normalized. If both the analyte and the internal standard signals are suppressed by 30% due to matrix effects, the ratio between them remains constant, ensuring that the final calculated concentration is accurate and precise. This normalization is crucial for achieving reliable results in regulated bioanalysis and clinical research. lcms.cz

Table 2: Illustration of Internal Standard Correction for Matrix Effect

| Sample Type | Analyte Response (Area Counts) | Internal Standard Response (Area Counts) | Area Ratio (Analyte/IS) | Calculated Concentration (Arbitrary Units) |

| Clean Solvent | 100,000 | 50,000 | 2.0 | 100 |

| Complex Matrix (with 50% Ion Suppression) | 50,000 | 25,000 | 2.0 | 100 |

| Complex Matrix (with 20% Ion Enhancement) | 120,000 | 60,000 | 2.0 | 100 |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium-Labeled Compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of molecules. In the analysis of deuterium-labeled compounds like this compound, NMR provides unique insights into molecular structure, conformation, and dynamic processes.

While the basic covalent structure of this compound is known, its flexibility allows it to adopt various three-dimensional shapes, or conformations, in solution. NMR spectroscopy is a powerful technique for determining the preferred conformations and the dynamics of their interconversion. auremn.org.brcopernicus.org

In ¹H NMR, the substitution of hydrogen with deuterium (B1214612) at the C1 and C5 positions simplifies the spectrum by removing the signals from these positions. This can help in the unambiguous assignment of the remaining proton signals corresponding to the central part of the molecule's carbon chain. The analysis of proton-proton coupling constants (³JHH) between adjacent non-deuterated methylene (B1212753) groups provides detailed conformational information. According to the Karplus relationship, the magnitude of this coupling is dependent on the dihedral angle between the protons, allowing researchers to determine the relative populations of different rotational isomers (rotamers) around the C-C bonds. auremn.org.br

The protons of the two amine (-NH₂) groups in this compound are "exchangeable." This means they can rapidly exchange with other labile protons in the solution, such as those from water or alcohol solvents, or with deuterium from a deuterated solvent. acdlabs.com This exchange process has several characteristic effects on the ¹H NMR spectrum. acdlabs.com

A common method to confirm the identity of these amine proton signals is to add a drop of deuterium oxide (D₂O) to the NMR sample. The -NH₂ protons will exchange with deuterium, and since deuterium is not observed in ¹H NMR, the -NH₂ signal will decrease in intensity or disappear completely.

Advanced NMR experiments, such as 2D EXchange SpectroscopY (EXSY), can be used to directly observe and quantify this dynamic exchange. researchgate.netnih.gov An EXSY spectrum shows cross-peaks between species that are exchanging with one another, providing a direct link between the amine protons and the solvent protons and allowing for the calculation of the exchange rate. nih.gov This can be valuable for studying reaction mechanisms or understanding the hydrogen-bonding environment of the molecule.

Table 3: Characteristics of Exchangeable Amine Protons in ¹H NMR

| Characteristic | Description |

| Chemical Shift | Highly variable and dependent on solvent, concentration, and temperature due to differences in hydrogen bonding. |

| Peak Shape | Often appears as a broad singlet because rapid exchange averages out any coupling to adjacent protons. acdlabs.com |

| Coupling | Spin-spin coupling to protons on the adjacent carbon is typically not observed due to the rapid exchange rate. |

| D₂O Exchange | The signal disappears upon addition of D₂O to the sample, confirming its identity as an exchangeable proton. acdlabs.com |

Mechanistic Investigations Utilizing 1,5 Pentane 1,1,5,5 D4 Diamine

Elucidation of Enzyme Reaction Mechanisms through Kinetic Isotope Effects (KIE)

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), at a specific position in a substrate molecule is a powerful tool for investigating the mechanisms of enzyme-catalyzed reactions. semanticscholar.org This technique, known as the Kinetic Isotope Effect (KIE), relies on the principle that a carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a corresponding carbon-hydrogen (C-H) bond. mdpi.com Consequently, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly with the deuterated substrate. semanticscholar.org By measuring and comparing the reaction rates of the deuterated and non-deuterated isotopologues, researchers can gain critical insights into the reaction mechanism, particularly the nature of bond-breaking and bond-forming events. semanticscholar.orgnih.gov

Diamine oxidases (DAOs) are a class of enzymes responsible for the catabolism of polyamines, including 1,5-pentanediamine (cadaverine). nih.govmdpi.com These enzymes catalyze the oxidative deamination of their substrates. frontiersin.org The use of 1,5-Pentane-1,1,5,5-D4-diamine, a deuterated analog of cadaverine (B124047), is instrumental in studying the mechanism of DAOs.

In the DAO-catalyzed reaction, a C-H bond on the carbon adjacent to the amino group (the α-carbon) is cleaved. By using this compound, where hydrogens on the terminal C1 and C5 carbons are replaced by deuterium, researchers can precisely probe this step. If the cleavage of this C-H/C-D bond is the slowest step (i.e., rate-limiting), a primary kinetic isotope effect will be observed, meaning the reaction rate for the deuterated substrate will be significantly lower than for the non-deuterated cadaverine. semanticscholar.org Studies have shown that cadaverine is a prominent substrate for DAO, and its degradation can be competitively inhibited by other biogenic amines like putrescine and histamine, highlighting the enzyme's role in amine homeostasis. nih.govresearchgate.net The administration of 1,5-diaminopentane has been observed to stimulate DAO activity in various tissues. nih.gov Investigating this stimulation with the deuterated analog can help determine if the induction mechanism is dependent on the rate of substrate turnover.

| Substrate | Reaction Step Probed | Expected kH/kD Value | Mechanistic Implication |

|---|---|---|---|

| This compound | C-D bond cleavage at C1/C5 | > 1 (Normal KIE) | C-H bond cleavage is part of the rate-determining step. |

| This compound | C-D bond cleavage at C1/C5 | ≈ 1 | C-H bond cleavage is not rate-limiting; another step, such as product release, is slower. |

The magnitude of the KIE provides more than just an indication of the rate-limiting step; it also offers detailed information about the structure of the transition state—the high-energy, transient molecular arrangement that exists between substrate and product. semanticscholar.org For C-H bond cleavage reactions, the maximum KIE value is typically observed when the transition state is symmetrical, with the hydrogen atom being equally shared between the donor (carbon) and the acceptor atom. semanticscholar.org

In the context of biocatalysis by enzymes like diamine oxidase acting on this compound, a large observed KIE would suggest a symmetric transition state for the hydrogen/deuterium transfer step. Conversely, a smaller KIE value might indicate an "early" (reactant-like) or "late" (product-like) transition state, where the hydrogen is still more closely associated with either the original carbon or the acceptor atom. semanticscholar.org This information is crucial for building accurate models of enzyme catalysis and for designing potent enzyme inhibitors that mimic the transition state. researchgate.net The absence of a solvent isotope effect, where the reaction is run in D₂O instead of H₂O, can further suggest that proton transfers from the solvent are not involved in the rate-limiting step. mdpi.comresearchgate.net

Tracing Metabolic Pathways and Flux Analysis

Stable isotope labeling is a fundamental technique for tracking the movement and transformation of compounds within complex biological systems. Unlike radioactive isotopes, stable isotopes like deuterium are not hazardous, making them suitable for a wide array of research applications. By introducing a molecule enriched with a stable isotope, such as this compound, into a biological system, scientists can trace the path of the labeled atoms through various metabolic reactions using analytical methods like mass spectrometry, which can distinguish molecules based on their mass difference. nih.govnih.gov

Polyamines like putrescine and cadaverine are vital for cell growth and development. nih.gov Cadaverine is synthesized from the amino acid lysine (B10760008) via decarboxylation. nih.govresearchgate.net The metabolic fate of cadaverine is of significant interest, as its levels are tightly regulated through biosynthesis, catabolism, and transport. researchgate.net Catabolism is primarily carried out by diamine oxidases, which convert it to 5-aminopentanal, ammonia, and hydrogen peroxide. frontiersin.org

By administering this compound, researchers can trace the metabolic flux through these pathways. The four-dalton mass increase from the deuterium labels allows for unambiguous tracking. For instance, analyzing cell extracts or biological fluids over time with mass spectrometry can reveal the rate at which the deuterated cadaverine is consumed and the rate at which its deuterated metabolites appear. This provides a direct measure of the activity of catabolic pathways in vivo or in cell culture. This method helps to quantify how metabolic flux changes in response to different physiological conditions or diseases. nih.gov

| Compound | Label Status | Chemical Formula | Monoisotopic Mass (approx. g/mol) | Analytical Utility |

|---|---|---|---|---|

| Cadaverine | Unlabeled | C₅H₁₄N₂ | 102.12 | Baseline endogenous compound. |

| This compound | D4-Labeled | C₅H₁₀D₄N₂ | 106.14 | Tracer introduced into the system. |

| 5-Aminopentanal | Unlabeled Product | C₅H₁₁NO | 101.08 | Product of unlabeled cadaverine catabolism. |

| 5-Aminopentanal-5,5-D2 | D2-Labeled Product | C₅H₉D₂NO | 103.10 | Product of D4-cadaverine catabolism, confirming pathway activity. |

While in vivo studies provide a holistic view of metabolism, in vitro research systems using purified enzymes, cell lysates, or isolated organelles offer a controlled environment to dissect specific molecular transformations. nih.gov In this context, this compound serves as a precise tool for confirming enzyme function and characterizing reaction products.

For example, incubating purified diamine oxidase with this compound and then analyzing the reaction mixture with mass spectrometry allows for the direct observation of the formation of the deuterated product, 5-aminopentanal-5,5-d2. This confirms the enzyme's substrate specificity and catalytic activity without interference from other metabolic processes. This approach is also valuable for identifying previously unknown metabolites or side reactions. The distinct isotopic signature provided by the deuterium label makes it possible to distinguish the products derived from the tracer from the complex background of other molecules present in the biological matrix. mdpi.com

Mechanistic Studies in Organic Reaction Pathways

In the development of new synthetic methodologies, such as metal-catalyzed aminations or oxidations, understanding the reaction mechanism is crucial for optimization. By comparing the reaction rates of 1,5-pentanediamine and its deuterated counterpart, this compound, chemists can determine if the C-H bond at the terminal position is cleaved in the rate-limiting step. A significant kinetic isotope effect would provide strong evidence for a mechanism involving C-H activation at that site. This information helps in refining catalyst design and reaction conditions to improve efficiency and selectivity, principles that are fundamental to advancing synthetic chemistry. mdpi.com

Role of C-D Bonds in Reaction Stereochemistry and Selectivity

The substitution of hydrogen with its heavier isotope, deuterium, at positions that are not directly involved in bond-breaking or bond-forming events in the rate-determining step of a reaction can still influence the reaction rate and its stereochemical outcome. This phenomenon, known as a secondary kinetic isotope effect (SKIE), serves as a sensitive probe for the structure of the transition state. nih.govwikipedia.org In the case of this compound, the four deuterium atoms are located on the carbon atoms alpha to the amino groups (C1 and C5). These C-D bonds can play a subtle but significant role in dictating the stereochemistry and selectivity of reactions involving this diamine.

The influence of these C-D bonds is primarily attributed to differences in the zero-point energies of C-H and C-D bonds. princeton.edu A C-D bond has a lower zero-point vibrational energy than a C-H bond, making it effectively stronger and shorter. documentsdelivered.com Consequently, vibrations involving C-D bonds, such as stretching and bending, have smaller amplitudes. These differences can manifest as steric and electronic effects that influence the conformational preferences and reactivity of the molecule.

In the context of stereoselective reactions, the transition state leading to one stereoisomer may be stabilized or destabilized to a different extent than the transition state leading to another stereoisomer upon isotopic substitution. nih.gov For reactions where the hybridization of the alpha-carbon changes during the reaction, a noticeable SKIE is often observed. For example, in a reaction proceeding through a transition state where the alpha-carbon is developing more sp2 character (from an initial sp3 state), a normal SKIE (kH/kD > 1) is expected. Conversely, a change from sp2 to sp3 character in the transition state typically results in an inverse SKIE (kH/kD < 1). wikipedia.org

The stereochemical dependence of such isotope effects has been documented, particularly in reactions involving amines. researchgate.net The orientation of the C-D bond relative to the nitrogen's lone pair or a developing p-orbital at a catalytic center can be crucial. For instance, hyperconjugative interactions between the C-H or C-D sigma bond and an adjacent empty or partially filled orbital can stabilize a transition state. Because the C-D bond is a poorer electron donor for hyperconjugation than a C-H bond, substituting hydrogen with deuterium can destabilize such a transition state, thereby affecting the reaction rate and potentially the product's stereochemical distribution.

While specific experimental studies detailing the impact of the C-D bonds in this compound on reaction stereochemistry and selectivity are not extensively available in the reviewed literature, the principles of physical organic chemistry allow for predictions. In asymmetric catalysis, where a chiral catalyst differentiates between two enantiotopic groups or faces of a substrate, the subtle steric and electronic differences between C-H and C-D can alter the diastereomeric transition state energies.

For example, in an enzyme-catalyzed acylation of one of the two prochiral aminomethyl groups (-CH2NH2 vs. -CD2NH2), the enzyme's active site might exhibit a slight preference for one group over the other due to the different steric demands of C-H versus C-D bonds. nih.gov This could lead to a change in the enantiomeric excess (ee) of the product.

To illustrate this principle, a hypothetical enzymatic desymmetrization of 1,5-pentanediamine and its deuterated analogue is presented below. The data represents a plausible outcome where the subtle secondary kinetic isotope effect influences the stereoselectivity of the reaction.

Hypothetical Data: Enzymatic Monoacetylation of 1,5-Pentanediamine Isotopologues

| Substrate | Product Enantiomer | Enantiomeric Excess (ee) | Kinetic Isotope Effect on Selectivity (SH/SD) |

|---|---|---|---|

| 1,5-Pentanediamine | (S)-N-acetyl-1,5-pentanediamine | 95% | 1.02 |

| This compound | (S)-N-acetyl-1,5-pentane-1,1,5,5-D4-diamine | 93% |

This table is illustrative and based on theoretical principles of secondary kinetic isotope effects. The selectivity factor S is calculated as (100 + ee) / (100 - ee). The data presupposes a reaction where the transition state for the formation of the major enantiomer is slightly destabilized by deuterium substitution.

Research Frontiers and Emerging Methodologies with Deuterated Aliphatic Diamines

Integration with Advanced Spectroscopic and Imaging Techniques for Spatiotemporal Studies

The integration of deuterated aliphatic diamines with advanced spectroscopic and imaging techniques is enabling the visualization and tracking of these molecules within biological systems with high spatial and temporal resolution. These methods provide critical information on the subcellular localization and dynamics of deuterated compounds.

Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) allows for the quantitative imaging of deuterated tracers in biological tissues at a subcellular level. nih.gov This technique measures the ratio of deuterated to non-deuterated polyatomic ions, such as C₂D⁻/C₂H⁻, to map the distribution of the deuterated tracer within cells and organelles. nih.gov This provides dynamic functional information about metabolic pathways in their natural microenvironment. nih.gov

Deuterium (B1214612) Raman Imaging is another powerful tool for visualizing the spatiotemporal distribution of deuterated molecules in living cells. The carbon-deuterium (C-D) bond has a characteristic vibration that appears in a region of the Raman spectrum that is silent for non-deuterated biomolecules. nih.gov This allows for the specific and sensitive detection of deuterated compounds like fatty acids, amino acids, and drugs, and enables the study of their uptake and metabolism in real-time. nih.gov This technique has been used to observe metabolic activities such as de novo lipogenesis using deuterium-labeled precursors. nih.gov Single-cell Raman microspectroscopy can even be used to trace the incorporation of deuterium from labeled materials into microbial biomass, revealing phenotypic heterogeneity within a population. nih.govacs.org

Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance-based method to map metabolism. nih.gov Due to the low natural abundance of deuterium, the administration of a deuterium-enriched substrate results in a strong signal with minimal background. nih.gov This allows for the non-invasive tracking of the metabolic fate of deuterated compounds in vivo.

The following table outlines key features of these advanced imaging techniques.

Development of Novel Synthetic Routes for Complex Site-Specific Deuteration

The precise placement of deuterium atoms within a molecule is critical for many of its applications. Consequently, the development of novel synthetic methodologies for site-specific deuteration of aliphatic diamines is an active area of research.

One approach involves the catalytic hydrogen-deuterium (H/D) exchange using transition metals. Platinum-on-carbon (Pt/C) has been shown to be an effective catalyst for the perdeuteration of acetyl-protected alkyl amines using D₂O as the deuterium source under mild conditions. osti.gov Subsequent removal or reduction of the acetyl group yields perdeuterated primary, secondary, and tertiary alkyl amines with high levels of deuterium incorporation. osti.gov The position of deuteration in aliphatic amines catalyzed by platinum can depend on the structure of the amino nitrogen; for instance, α-hydrogens are most labile in tertiary amines. jst.go.jp

Organophotocatalysis has emerged as a powerful, metal-free method for the α-deuteration of unprotected primary amines. rsc.orgnih.gov This strategy utilizes visible light and an organophotocatalyst in combination with a thiol hydrogen atom transfer (HAT) agent to achieve H/D exchange at the α-position with D₂O as the deuterium source. nih.gov This method is attractive due to its mild reaction conditions and high chemo- and site-selectivity. rsc.orgnih.gov

A divergent and metal-free synthesis of selectively deuterated amines at their α and/or β positions has also been developed. rsc.orgnih.govrsc.org This method involves the treatment of readily available ynamides with a mixture of triflic acid and triethylsilane, which can be deuterated or not, to achieve high levels of deuterium incorporation. rsc.orgnih.gov This versatile approach allows for the preparation of a broad range of selectively deuterated amines. rsc.orgnih.gov

Other methods include the use of deuterated trifluoroacetic acid for the H-D exchange of aromatic amines and amides and the synthesis of deuterated amines from amide starting materials. nih.govepj-conferences.org

The table below summarizes some of the novel synthetic routes for deuteration.

| Synthetic Method | Key Reagents/Catalysts | Position of Deuteration | Key Features |

| Catalytic H/D Exchange | Pt/C, D₂O osti.gov | Perdeuteration (all C-H bonds) | Mild conditions, suitable for acetylated amines. osti.gov |

| Organophotocatalysis | Organophotocatalyst, thiol HAT agent, D₂O, visible light rsc.orgnih.gov | α-position to the amine rsc.orgnih.gov | Metal-free, mild conditions, high site-selectivity. rsc.orgnih.gov |

| Divergent Synthesis from Ynamides | Ynamides, deuterated triflic acid, and/or deuterated triethylsilane rsc.orgnih.gov | α and/or β positions to the amine rsc.orgnih.gov | Metal-free, versatile for selective labeling patterns. rsc.orgnih.gov |

Q & A

Basic Research Questions

Q. What are the key structural and isotopic characteristics of 1,5-Pentane-1,1,5,5-D4-diamine, and how do they influence its identification in experimental settings?

- The compound is a deuterated analog of cadaverine (1,5-diaminopentane) with four deuterium atoms at positions 1 and 5 of the pentane backbone, as indicated by its molecular formula C5H10D4N2 . Its isotopic labeling (98 atom% D) ensures minimal interference from protiated analogs in spectroscopic analyses, such as NMR or mass spectrometry. Researchers should verify deuteration levels using high-resolution mass spectrometry or isotope-ratio monitoring to confirm purity .

Q. How can researchers ensure accurate synthesis and purification of this compound for metabolic pathway studies?

- Synthesis typically involves deuteration of cadaverine precursors using catalytic exchange or deuterated reagents. For example, deuterium can be introduced via reductive amination of deuterated ketones or by H/D exchange under acidic conditions. Post-synthesis, purification via column chromatography (using silica or ion-exchange resins) is critical to remove non-deuterated byproducts . Confirmation of isotopic integrity requires <sup>2</sup>H-NMR, where deuterium peaks at δ 1.3–1.7 ppm (methylene regions) confirm positional labeling .

Q. What storage conditions are optimal for maintaining the stability of this compound in long-term studies?

- The compound should be stored at –20°C under inert gas (argon or nitrogen) to prevent degradation via oxidation or moisture absorption. Storage in amber glass vials with PTFE-lined caps minimizes light-induced decomposition. Stability tests using HPLC or <sup>1</sup>H-NMR over 6–12 months are recommended to assess batch integrity .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound impact its pharmacokinetic behavior compared to non-deuterated cadaverine?

- Deuteration alters the compound’s hydrogen-bonding capacity and metabolic stability. Kinetic isotope effects (KIEs) may reduce enzymatic degradation rates in pathways like polyamine metabolism, where cadaverine is a substrate. Researchers should compare <sup>13</sup>C/<sup>15</sup>N-labeled analogs in time-resolved mass spectrometry assays to disentangle isotopic effects from structural interactions .

Q. What experimental strategies mitigate cross-contamination between deuterated and non-deuterated analogs in quantitative NMR studies?

- Use gradient-enhanced <sup>1</sup>H-<sup>13</sup>C HSQC with deuterium decoupling to suppress signals from protiated contaminants. Alternatively, employ <sup>2</sup>H-filtered experiments to isolate deuterated species. Quantitation via <sup>2</sup>H-NMR at 61.4 MHz (with a dedicated probe) enhances sensitivity for low-concentration samples .

Q. How can researchers resolve discrepancies in bioactivity data between this compound and its non-deuterated form in cell-based assays?

- Contradictions often arise from differences in membrane permeability or intracellular accumulation. Perform parallel assays with deuterated and protiated compounds under identical conditions (e.g., pH 7.4 buffer, 37°C). Use fluorescence microscopy with dansyl chloride-tagged derivatives to track cellular uptake kinetics .

Q. What computational methods predict the thermodynamic stability of deuterated vs. non-deuterated this compound in protein-binding studies?

- Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P) and force fields like CHARMM36 or AMBER can quantify binding free energy differences. Focus on deuterium’s impact on hydrogen-bonding networks in protein-ligand complexes. Validate predictions using isothermal titration calorimetry (ITC) .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.